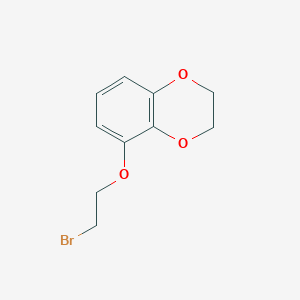

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine

Übersicht

Beschreibung

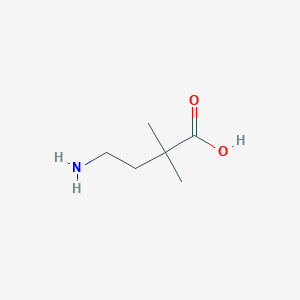

“5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine” is a chemical compound. It is also known as "2-(2-Bromoethoxy)tetrahydro-2H-pyran" . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of brominated-functionalized pillar5arenes involves the co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The structures of the obtained isomers were established using single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anti-inflammatory Applications

- Sulfonamides bearing the 1,4-benzodioxin ring, including 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, have been synthesized and shown to possess significant antibacterial potential. They are considered promising therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Synthesis of Novel Compounds

- Novel routes for the synthesis of substituted 2,3-dihydro-1,4-benzodioxins have been developed, providing a foundation for the creation of new therapeutic agents (Salimbeni et al., 1988).

Synthesis of Halo Acetals

- Methods for the one-pot disubstitution of 1,4-benzodioxin to create halo acetals have been established. This process is significant for expanding the reactivity of dioxygenated heterocycles (Capilla et al., 2001).

Biofilm Inhibition and Cytotoxicity

- N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides synthesized from 1,4-benzodioxane-6-amine have been found to exhibit biofilm inhibitory action against bacterial strains and possess docile cytotoxicity (Abbasi et al., 2020).

Drug Discovery Scaffolds

- Aza analogues of 2-substituted-2,3-dihydro-1,4-benzodioxin have been synthesized, providing potential scaffolds for drug discovery (Matesanz et al., 2003).

Antibacterial Agents and Enzyme Inhibitors

- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have shown potent antibacterial properties and moderate enzyme inhibitory activities (Abbasi et al., 2017).

Antimicrobial and Antifungal Agents

- Synthesized 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have shown promising antibacterial and antifungal potential (Abbasi et al., 2020).

Synthesis of Substituted Benzodioxins

- Methods for the synthesis of substituted benzodioxins, including those with 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine, have been developed (Besson et al., 1993).

Bioactive Compound Synthesis

- O- and N-Substituted derivatives of planetol, including those with 2,3-dihydro-1,4-benzodioxin-6-yl, have been synthesized, showing bioactive properties such as cholinesterase inhibition and antibacterial effects (Irshad et al., 2014).

Photochemical Applications

- Naphthodioxinone-1,3-benzodioxole has been synthesized as a photochemically masked one-component type II photoinitiator for free radical polymerization (Kumbaraci et al., 2012).

Safety And Hazards

Eigenschaften

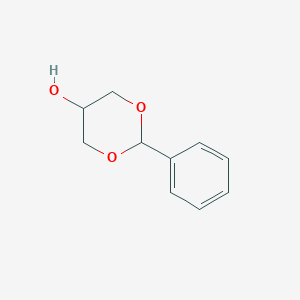

IUPAC Name |

5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXJWHBJQFUJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370801 | |

| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

1710-62-9 | |

| Record name | 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.